2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between 2,4-dimethylphenol and an appropriate halide.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties.
Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.
Substitution: The phenoxy group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H27N3O3/c1-15(2)26(22(27)14-28-20-11-8-17(4)12-18(20)5)13-21-24-23(25-29-21)19-9-6-16(3)7-10-19/h6-12,15H,13-14H2,1-5H3 |
InChI Key |
NFDKRJKLCJCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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